2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide is an organic compound that features a bromophenyl group and a methylpyrimidinyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide typically involves the reaction of 4-bromoaniline with 4-methyl-2-chloropyrimidine in the presence of a base, followed by acetylation. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) in methanol
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in ether
Major Products
Substitution: Formation of 2-(4-methoxyphenyl)-N-(4-methylpyrimidin-2-yl)acetamide
Oxidation: Formation of corresponding carboxylic acids
Reduction: Formation of corresponding amines
Scientific Research Applications
2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules.
Industrial Applications: Utilized in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
- 2-(4-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
- 2-(4-iodophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
Uniqueness
2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not facilitate. This uniqueness makes it valuable in certain synthetic and research applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-9-6-7-15-13(16-9)17-12(18)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRVABYCFHELJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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